4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The incorporation of a methyltetrazole group enhances its biological profile, potentially influencing its interaction with biological targets.
This compound falls under the category of heterocyclic compounds, specifically pyrimidine derivatives. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. The thieno[2,3-d]pyrimidine moiety has been studied for its role in various biological activities, including anti-inflammatory and anti-cancer effects.
The synthesis of 4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions. A common approach includes:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of 4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine can be represented as follows:
4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine is largely dependent on its interaction with specific biological targets:
Understanding these interactions requires detailed studies using techniques such as molecular docking and kinetic assays.
The physical properties include:
Chemical properties include:
4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine has potential applications in various fields:
Thieno[2,3-d]pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to biologically essential purine bases. This fused bicyclic system serves as a bioisostere of adenine, enabling it to participate in critical biomolecular interactions within enzymes and receptors involved in cellular proliferation and signaling [1] [3]. The ring system comprises a pyrimidine moiety fused with a thiophene ring at the [2,3-d] position, creating a planar, electron-rich structure capable of π-π stacking interactions with biological targets [5]. This molecular architecture permits extensive structural diversification at multiple positions (C-2, C-4, C-5, C-6, and C-7), facilitating fine-tuning of pharmacological properties [3].
The therapeutic versatility of this core structure is evidenced by its presence in compounds spanning anticancer, antimicrobial, anti-inflammatory, and central nervous system protective agents [1] [8]. Notably, several thieno[2,3-d]pyrimidine derivatives have advanced to clinical trials, including Sufugolix (TAK-013), a gonadotropin-releasing hormone receptor antagonist investigated for prostate cancer and endometriosis (IC~50~ = 0.06 nanomolar) [3]. The scaffold's drug-like properties—including favorable logP values, moderate molecular weights, and hydrogen bonding capabilities—contribute to its prominence in rational drug design campaigns targeting protein kinases, phosphodiesterases, and growth factor receptors [3] [7].
Table 1: Comparative Bioisosteric Relationship of Thieno[2,3-d]pyrimidine with Natural Purines
| Biological Structure | Key Features | Thieno[2,3-d]pyrimidine Mimicry |
|---|---|---|
| Adenine (Purine Base) | Hydrogen bond donor/acceptor sites, Planar aromatic structure | Maintains H-bonding pattern at N1 and N3 positions; Similar π-electron distribution |
| Quinazoline (Pharmaceutical Scaffold) | Bicyclic ring with N atoms at 1,3-positions | Bioisosteric replacement of benzene ring with thiophene enhances electron density |
| 4-Anilinoquinazoline Kinase Inhibitors | Flat aniline-binding domain | 5-Phenyl substitution provides analogous hydrophobic binding domain |
The tetrazole ring, particularly the 1-methyl-1H-tetrazol-5-yl variant, serves as a versatile pharmacophore that significantly enhances the drug-like properties of hybrid molecules. This five-membered heterocycle functions as a carboxylic acid bioisostere, replicating the spatial arrangement and ionization potential of carboxyl groups at physiological pH while offering superior metabolic stability [8]. The tetrazole moiety exhibits a pK~a~ range of 4.5-4.9, enabling it to form stable ionic interactions with basic amino acid residues (e.g., lysine, arginine) in enzymatic binding pockets [6].
Incorporation of the 1-methyltetrazol-5-yl group via a sulfanyl linker (-S-CH~2~-) provides additional advantages: 1) The methyl group at N-1 blocks metabolic deactivation pathways that commonly affect unsubstituted tetrazoles; 2) The sulfur atom enhances membrane permeability through moderate lipophilicity; and 3) The linker maintains conformational flexibility while positioning the tetrazole for optimal target engagement [6]. These properties are exemplified in FDA-approved antibiotics such as cefoperazone and latamoxef, where tetrazole substitution enhances binding affinity to penicillin-binding proteins [8].
Quantum chemical analyses of 4-(1-methyltetrazol-5-yl)sulfanyl-thieno[2,3-d]pyrimidines reveal distinct electronic distributions: The tetrazole ring exhibits a high dipole moment (approximately 5 Debye) with substantial negative charge localization at N4, facilitating strong hydrogen bonding interactions [10]. Molecular modeling studies demonstrate that the tetrazole moiety participates in bidirectional hydrogen bonds with protein residues, contributing to binding affinities in the low nanomolar range for kinase targets [3].
The strategic incorporation of both 5-phenyl and 4-(1-methyltetrazol-5-yl)sulfanyl substituents creates a multifunctional pharmacophore with synergistic effects on target engagement and selectivity. Structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidines consistently demonstrate that a phenyl group at C-5 significantly enhances anticancer activity, particularly against tyrosine kinase-driven malignancies [3]. The hydrophobic phenyl ring occupies allosteric pockets adjacent to ATP-binding sites, providing approximately 20-fold potency increases over unsubstituted analogs in enzyme inhibition assays [5].
Positioning the 1-methyltetrazol-5-yl group at C-4 via a sulfanyl linkage establishes a dual-targeting capability: 1) The electron-rich tetrazole interacts with polar regions of the binding site; while 2) The thioether linker contributes to oxidative metabolism resistance compared to oxygen-based analogs [6]. Molecular docking simulations of 4-(1-methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine reveal a binding mode where the phenyl group engages in hydrophobic stacking with phenylalanine residues (e.g., Phe~856~ in EGFR), while the tetrazole nitrogen forms hydrogen bonds with key lysine residues (e.g., Lys~745~) in the kinase hinge region [3].
Table 2: Key Functional Group Contributions to Biological Activity
| Structural Element | Molecular Properties | Biological Contributions |
|---|---|---|
| Thieno[2,3-d]pyrimidine Core | Planar bicyclic system, Hydrogen bond acceptor/donor sites | Purine mimicry enabling nucleotide binding site recognition |
| C-5 Phenyl Group | Hydrophobic aromatic surface, π-electron cloud | Enhanced kinase inhibition via hydrophobic pocket occupation; Improved cellular permeability |
| C-4 Sulfanyl Linker | Rotatable bond angle: ~100°, Moderate lipophilicity (logP +0.4) | Conformational flexibility for optimal positioning; Metabolic stability through reduced oxidation |
| 1-Methyl-1H-tetrazol-5-yl | Acidic isostere (pK~a~ ~4.8), Dipole moment: ~5D | Ionic interactions with basic residues; Bidirectional hydrogen bonding capacity |
This hybrid architecture addresses critical pharmacokinetic challenges associated with heterocyclic scaffolds: The balanced logP (~2.8 calculated) enhances cellular penetration while maintaining aqueous solubility (>50 µg/mL) [6]. Additionally, the 1-methyltetrazole modification substantially reduces glucuronidation potential compared to carboxylic acid analogs, decreasing first-pass metabolism and improving oral bioavailability in preclinical models [8]. These attributes position 4-(1-methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine as a versatile template for developing inhibitors of kinases (EGFR, VEGFR), phosphodiesterases (PDE4), and growth factor receptors implicated in oncogenesis and inflammatory disorders [3] [5] [7].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: